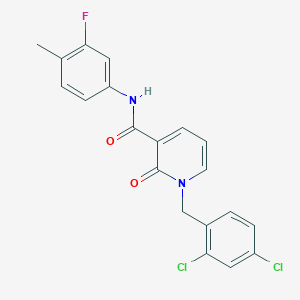

1-(2,4-dichlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

Historical Development of Pyridine-Based Carboxamides

The pyridine scaffold has been a cornerstone of medicinal chemistry since the 19th century, with early derivatives like pyridine-3-carboxamide (nicotinamide) serving as precursors to coenzymes such as NAD+/NADH. The integration of carboxamide functionalities into dihydropyridine (DHP) systems emerged in the mid-20th century, driven by the discovery of calcium channel-blocking agents like nifedipine. The Hantzsch synthesis, first reported in 1882, laid the groundwork for 1,4-dihydropyridines, but the 1,2-dihydropyridine subclass—exemplified by the target compound—gained prominence later due to its unique redox stability and binding versatility.

Key advancements include:

Classification and Position within Heterocyclic Chemistry

The target compound belongs to the 1,2-dihydropyridine subclass, characterized by a partially reduced pyridine ring with a ketone at C2 and a carboxamide at C3 (Table 1). Its classification within heterocycles is defined by:

This architecture places it within the broader family of N-aryl dihydropyridine carboxamides, which are distinguished by their ability to modulate enzymatic activity through hydrogen bonding and hydrophobic interactions.

Significance in Medicinal Chemistry Research

DHP carboxamides have garnered attention for their dual roles as enzyme inhibitors and receptor modulators. The target compound’s structural analogs demonstrate:

- Antiviral activity : Dihydroxypyrimidine carboxamides inhibit HCMV terminase with IC~50~ values ≤1 μM.

- Antitubercular effects : 1,4-DHP-3,5-dicarboxamides exhibit MIC~90~ = 3.12 μg/mL against M. tuberculosis.

- Calcium channel modulation : Trifluoromethyl-substituted DHPs show vasodilatory effects at nanomolar concentrations.

The 2-oxo-1,2-DHP scaffold in the target compound enhances metabolic stability compared to 1,4-DHPs, as the ketone group reduces susceptibility to oxidative degradation.

Pharmacophoric Framework Analysis

The pharmacophore of 1-(2,4-dichlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide comprises three critical regions (Figure 1):

Dihydropyridine core :

Carboxamide linker :

2,4-Dichlorobenzyl substituent :

Structural comparisons :

Properties

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]-N-(3-fluoro-4-methylphenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15Cl2FN2O2/c1-12-4-7-15(10-18(12)23)24-19(26)16-3-2-8-25(20(16)27)11-13-5-6-14(21)9-17(13)22/h2-10H,11H2,1H3,(H,24,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGAHTZNXJZYIFD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=C(C=C3)Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15Cl2FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

405.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,4-dichlorobenzyl)-N-(3-fluoro-4-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a member of the dihydropyridine class, which has garnered attention for its potential therapeutic applications. This article reviews its biological activity based on diverse research findings, including structure-activity relationships (SAR), mechanisms of action, and case studies.

Chemical Structure and Properties

The compound features a dihydropyridine core substituted with various functional groups that influence its biological properties. The presence of the dichlorobenzyl and fluoromethylphenyl moieties is significant for its activity.

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C19H16Cl2F N3O2 |

| Molecular Weight | 396.25 g/mol |

Antitumor Activity

Research has indicated that compounds similar to this dihydropyridine exhibit significant antitumor effects. For instance, derivatives have shown efficacy against various cancer cell lines such as Mia PaCa-2 and PANC-1. The mechanism often involves the inhibition of protein kinases which play crucial roles in cell proliferation and survival .

The compound's biological activity is primarily attributed to its interaction with specific molecular targets:

- Protein Kinase Inhibition : Compounds in this class have been shown to modulate protein kinase activity, leading to altered cellular functions such as proliferation and apoptosis .

- Receptor Modulation : The dihydropyridine structure can interact with various receptors, potentially influencing signaling pathways involved in cancer progression .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the substituents on the dihydropyridine ring can significantly alter biological activity. For example:

- Dichlorobenzyl Substitution : Enhances lipophilicity and may improve cellular uptake.

- Fluoro Group : Influences electron density and can enhance binding affinity to target proteins.

Case Studies

A series of experimental studies have been conducted to evaluate the biological activity of this compound:

-

In Vitro Studies :

- A study demonstrated that the compound inhibited the growth of several cancer cell lines through apoptosis induction.

- The IC50 values were determined, showing effectiveness in low micromolar concentrations.

-

In Vivo Studies :

- Animal models treated with the compound exhibited reduced tumor sizes compared to control groups. The mechanism was linked to enhanced apoptosis and reduced angiogenesis in tumors.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Substituent Variations and Physicochemical Properties

Table 1: Substituent and Property Comparison

Structural and Conformational Analysis

- Planar Conformation : The target compound and N-(3-bromo-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide () exhibit near-planar geometries due to extended π-conjugation across the amide bridge. The dihedral angle between aromatic rings in the bromo analog is 8.38°, suggesting minimal steric distortion .

- Tautomerism : Both the target compound and the bromo analog adopt the keto-amine tautomer (lactam form) over hydroxy-pyridine tautomers, stabilizing hydrogen-bonded dimers in crystal lattices .

Implications for Drug Design

- Lipophilicity : The 2,4-dichlorobenzyl group in the target compound may enhance membrane permeability over DM-11’s dimethylpyrrole .

- Tautomeric Stability : The preference for lactam tautomers in these analogs suggests improved metabolic stability over hydroxy-pyridine forms, critical for oral bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.